molecular formula C9H13N3O B8811255 2-Amino-6-cyclopentylpyrimidin-4-OL

2-Amino-6-cyclopentylpyrimidin-4-OL

Cat. No.: B8811255
M. Wt: 179.22 g/mol
InChI Key: NFSXJRRDVVFGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-cyclopentylpyrimidin-4-OL is a useful research compound. Its molecular formula is C9H13N3O and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-amino-4-cyclopentyl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H13N3O/c10-9-11-7(5-8(13)12-9)6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13)

InChI Key

NFSXJRRDVVFGMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=O)NC(=N2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-cyclopentyl-3-oxo-propionic acid ethyl ester (5.0 g, 27.4 mmol) and guanidine hydrochloride (3.1 g, 33.0 mmol) in MeOH (50 mL) at 23° C. was added potassium tert-butoxide, portionwise (16.7 g. 149 mmol) over 15 min with vigorous stirring and the reaction warmed to 60° C. The reaction was cooled to room temperature (rt) and stirred overnight and the precipitated salt was removed by filtration. The solution was concentrated to approximately 10 mL then diluted with 10 mL of water and adjusted to pH=5 by the addition of 6.0 N HCl (6.1 mL). The resulting precipitate was filtered and dried via suction then vacuum to yield a white solid (4.3 g, 87%) that was used without further purification. 1H NMR (MeOD): 10.71-10.54 (m, 1H), 6.58-6.32 (m, 2H), 5.44-5.37 (m, 1H), 2.66 (p, J=8.1, 1H), 1.91-1.73 (m, 2H), 1.72-1.48 (m, 6H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
87%

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